4-(aminomethyl)-N,N-dimethylbenzamide

Description

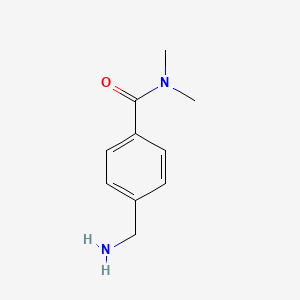

4-(Aminomethyl)-N,N-dimethylbenzamide (CAS: 104566-35-0 as its hydrochloride salt) is a benzamide derivative characterized by a para-substituted aminomethyl group on the aromatic ring and two methyl groups attached to the amide nitrogen. This compound is synthesized via methods involving benzamidomethylation reagents, such as (benzamidomethyl)triethylammonium chloride, or through intermediates like 4-(1H-imidazol-1-yl)-N,N-dimethylbenzamide . Its structural features make it a candidate for applications in pharmaceuticals, polymer doping, and materials science, particularly due to the electron-donating dimethylamino group and the reactive aminomethyl moiety .

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWRKAATFPEAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

4-Bromo-N,N-dimethylbenzamide (CAS: 18469-37-9)

- Structure: Bromine replaces the aminomethyl group at the para position.

- Properties : The electron-withdrawing bromo group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions.

- Applications : Used as an intermediate in Suzuki coupling reactions .

- Synthesis : Typically prepared via bromination of N,N-dimethylbenzamide .

N-{[(4-Nitrophenyl)amino]methyl}benzamide (Molbank M821)

- Structure : Features a nitroaniline substituent linked via a methylene group to the benzamide.

- Properties : The nitro group enhances thermal stability and electron-deficient character, making it suitable for explosives or dye precursors.

- Synthesis : Synthesized in aqueous media using 4-nitroaniline and (benzamidomethyl)triethylammonium chloride .

Variations in Amide Nitrogen Substituents

N,N-Diphenyl-4-(dimethylamino)benzamide (CAS: Unspecified)

- Structure : Bulky diphenyl groups replace the dimethyl groups on the amide nitrogen.

- Properties : Reduced solubility in polar solvents compared to N,N-dimethyl analogs due to steric hindrance.

- Synthesis: Prepared via condensation of 4-(dimethylamino)benzoyl chloride with diphenylamine in the presence of NEt₃ .

N-Methyl and N-Ethyl Analogs

Aminomethyl Group Modifications

4-(1H-Imidazol-1-yl)-N,N-dimethylbenzamide

- Structure: The aminomethyl group is replaced with an imidazole ring.

- Synthesis : Identified via HPLC-HRMS during the preparation of imidazole-containing compounds .

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide Hydrochloride

Key Research Findings and Data Tables

Table 2: Electronic Effects of Substituents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.